molecular formula C28H26N4O3S2 B2933243 N-(2,3-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 932529-40-3

N-(2,3-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2933243
CAS No.: 932529-40-3
M. Wt: 530.66
InChI Key: SKHUSJWUSJADPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a structurally complex heterocyclic molecule featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core with a 5,5-dioxido group, a 3-methylbenzyl substituent at position 6, and a thioacetamide side chain linked to a 2,3-dimethylphenyl group. The sulfur-containing linkages and electron-withdrawing dioxido groups may influence electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S2/c1-18-8-6-10-21(14-18)16-32-24-13-5-4-11-22(24)27-25(37(32,34)35)15-29-28(31-27)36-17-26(33)30-23-12-7-9-19(2)20(23)3/h4-15H,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHUSJWUSJADPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=CC(=C5C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C25H24N2O3S and a molecular weight of approximately 440.54 g/mol. Its structure features a thioacetamide moiety linked to a benzo[c]pyrimido-thiazin derivative, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC25H24N2O3S
Molecular Weight440.54 g/mol
CAS NumberNot specified

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may exert its effects by:

  • Inhibition of Enzymatic Activity : The compound likely inhibits enzymes involved in inflammatory pathways, thus reducing inflammation.
  • Modulation of Receptor Activity : It may bind to various receptors affecting cellular signaling pathways.

Research indicates that compounds with similar structures often exhibit significant anti-inflammatory and anticancer properties due to their ability to modulate key signaling pathways.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance:

  • Case Study: Inhibition of Tumor Growth
    A related thiazine derivative was shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involved the modulation of the PI3K/Akt pathway, leading to increased cell death in cancer cells.
  • Selectivity Index
    In vitro studies demonstrated that the compound exhibits a selectivity index favoring cancer cells over normal cells, suggesting potential for targeted cancer therapies.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies:

  • Inhibition of Cytokine Production
    Similar thiazine derivatives have been reported to significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures.
  • Mechanistic Insights
    The anti-inflammatory action is believed to result from the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.

Research Findings

Recent findings indicate that this compound may also exhibit antimicrobial properties against various pathogens.

Comparative Studies

CompoundBiological ActivityReference
Thiazine Derivative AAnticancer (in vitro)
Thiazine Derivative BAnti-inflammatory (cytokine inhibition)
N-(2,3-dimethylphenyl)-...Antimicrobial against Gram-positive bacteria

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 5,5-dioxido group distinguishes it from compounds like 11a and 6d, which lack such electron-withdrawing moieties. This feature may enhance stability and polar interactions in biological systems .
  • Unlike 6d’s nitrobenzo[d]thiazole-thiadiazole system, the target’s fused pyrimido-thiazin core offers a distinct planar structure for π-π stacking in receptor binding .

Physicochemical Properties

  • Solubility : The target’s methyl groups and aromatic systems suggest low aqueous solubility, comparable to 11a (m.p. 243–246°C) and 6d. Fluorine in ’s analog may marginally improve solubility .
  • Spectroscopic Data :
    • IR : Expected peaks for thioacetamide (C=S, ~600–700 cm⁻¹) and dioxido groups (S=O, ~1150–1300 cm⁻¹), akin to and .
    • NMR : Methyl protons (δ 2.2–2.4 ppm) and aromatic protons (δ 6.5–8.0 ppm) would align with analogs in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.